molecular formula C10H10N2O2S B6258207 1-phenylmethanesulfonyl-1H-pyrazole CAS No. 267224-14-6

1-phenylmethanesulfonyl-1H-pyrazole

Cat. No.: B6258207
CAS No.: 267224-14-6
M. Wt: 222.3
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Description

Significance of the Pyrazole (B372694) Scaffold in Chemical Sciences

The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in the landscape of chemical sciences, particularly in medicinal chemistry and drug discovery. researchgate.netnih.gov Its significance stems from its versatile chemical nature, synthetic accessibility, and its ability to serve as a privileged structure in the design of biologically active molecules. nih.govnih.gov The arrangement of nitrogen atoms within the pyrazole ring allows for a variety of non-covalent interactions, such as hydrogen bonding, which are crucial for binding to biological targets. nih.gov

The pyrazole nucleus is a common feature in numerous compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic properties. researchgate.netspast.orgnih.gov This wide range of biological effects has made the pyrazole scaffold a focal point for the development of new therapeutic agents. spast.orgnih.gov In the realm of drug development, pyrazole derivatives have been successfully incorporated into several FDA-approved drugs, highlighting their clinical importance. nih.gov For instance, a number of protein kinase inhibitors, a critical class of anticancer drugs, feature a pyrazole ring in their structure. nih.govnih.gov

The synthetic versatility of the pyrazole ring allows for the introduction of various substituents at different positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules. nih.govresearchgate.net This adaptability is a key reason for its widespread use in the creation of large and diverse compound libraries for high-throughput screening. Common synthetic strategies to access the pyrazole core include the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives, as well as various cycloaddition reactions. spast.orgresearchgate.net

Beyond medicinal chemistry, pyrazole derivatives also find applications in agrochemistry, coordination chemistry, and materials science, demonstrating the broad impact of this heterocyclic system. researchgate.net The continued exploration of pyrazole chemistry promises to yield new compounds with enhanced efficacy and novel mechanisms of action, further solidifying the importance of this scaffold in scientific research. researchgate.net

Overview of Sulfonylated Pyrazole Chemistry within Medicinal and Organic Research

The incorporation of a sulfonyl group onto a pyrazole ring gives rise to sulfonylated pyrazoles, a class of compounds that has garnered significant attention in both medicinal and organic research. rsc.orgacs.org The sulfonamide moiety (—SO₂NH—) or a sulfonyl group (—SO₂—) can profoundly influence the physicochemical and biological properties of the parent pyrazole scaffold. acs.orgnih.gov

In medicinal chemistry, the sulfonyl group is often introduced to enhance the binding affinity of a molecule to its biological target, improve its pharmacokinetic profile, or modulate its solubility. acs.org Sulfonamides, in particular, are well-known pharmacophores present in a wide array of drugs, including antibacterial, anti-inflammatory, and anticancer agents. acs.orgnih.gov The combination of the pyrazole nucleus with a sulfonyl or sulfonamide group has led to the development of potent inhibitors of various enzymes and receptors. acs.orgnih.gov For example, certain pyrazole-4-sulfonamide derivatives have been investigated for their antiproliferative activity. acs.orgnih.gov

From an organic synthesis perspective, the sulfonyl group can serve as a versatile functional handle and a directing group. rsc.org In the context of C-H functionalization, a sulfonyl group attached to a pyrazole can direct the selective activation of an adjacent C-H bond, enabling the introduction of new substituents with high regioselectivity. rsc.org This strategy provides an efficient route to highly functionalized pyrazole derivatives that would be challenging to access through other methods. rsc.org

Furthermore, the synthesis of sulfonylated pyrazoles itself has been an active area of research. sioc-journal.cn Direct sulfonylation of pyrazolones with sulfonyl chlorides represents a straightforward method for creating pyrazolyl sulfonates, which are valuable intermediates in organic synthesis. sioc-journal.cn The development of novel and efficient synthetic methodologies for accessing diverse sulfonylated pyrazoles continues to be a priority, as these compounds hold great promise for the discovery of new bioactive molecules and the advancement of synthetic organic chemistry. acs.orgnih.gov

Research Landscape of 1-Phenylmethanesulfonyl-1H-pyrazole and Closely Related Analogues

The research landscape for the specific compound This compound is not extensively documented in publicly available scientific literature. However, by examining research on closely related analogues, we can infer its potential areas of interest. The core structure combines a pyrazole ring, a phenyl group, and a sulfonyl moiety, all of which are prominent features in various fields of chemical research.

Research on analogous structures, such as N-aryl- and N-sulfonyl-pyrazoles, is prevalent. For instance, the synthesis and biological evaluation of various N-phenylpyrazole derivatives have been widely reported, often focusing on their potential as antioxidant, anti-inflammatory, and antimicrobial agents. nih.govnih.gov The phenyl group at the 1-position of the pyrazole ring is a common structural motif in many biologically active compounds.

Similarly, the investigation of pyrazoles bearing a sulfonyl or sulfonamide group is a rich area of study. acs.orgnih.gov These studies often explore the synthesis of novel derivatives and their potential as therapeutic agents, for example, as enzyme inhibitors or receptor modulators. acs.orgnih.gov The sulfonyl group plays a crucial role in the biological activity and physicochemical properties of these molecules.

Fluorinated pyrazoles, which can be considered analogues where fluorine atoms are introduced to modulate properties, have also been extensively studied for their applications in medicinal chemistry, agrochemistry, and materials science. sci-hub.se The synthesis of these compounds often involves cyclization reactions or direct fluorination of a pre-existing pyrazole ring. sci-hub.seolemiss.edugoogle.com

While direct research on This compound is limited, the collective body of work on related N-phenylpyrazoles, sulfonylated pyrazoles, and other functionalized pyrazole derivatives suggests that this compound and its analogues would likely be of interest in the fields of medicinal chemistry and organic synthesis. Future research could explore the synthesis of This compound and evaluate its biological activity, or utilize it as a building block for the preparation of more complex molecules.

Properties

CAS No.

267224-14-6

Molecular Formula

C10H10N2O2S

Molecular Weight

222.3

Purity

95

Origin of Product

United States

Synthetic Methodologies for 1 Phenylmethanesulfonyl 1h Pyrazole and Analogues

Classical Cyclocondensation Approaches

The cornerstone of pyrazole (B372694) synthesis has long been the cyclocondensation reaction, a reliable method that involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.govbeilstein-journals.orgnih.gov

Hydrazine-Based Cyclizations with 1,3-Diketones and Acetylenic Ketones

The most classic and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. beilstein-journals.orgnih.gov This approach is straightforward and provides a direct route to polysubstituted pyrazoles. nih.gov The reaction proceeds by the initial formation of a hydrazone, which then undergoes cyclization and dehydration to form the aromatic pyrazole ring.

A variation of this method utilizes acetylenic ketones as the 1,3-dielectrophilic partner. The reaction of acetylenic ketones with substituted hydrazines has been shown to be a highly regioselective process, affording single pyrazole isomers in excellent yields. researchgate.net This method is particularly valuable for creating diversely substituted 1,3,5-substituted pyrazoles. researchgate.net

A one-pot synthesis strategy has been developed where 1,3-diketones are generated in situ from ketones and acid chlorides, followed by the addition of hydrazine to form the pyrazole. organic-chemistry.org This method is highly efficient and chemoselective, tolerating a range of functional groups. organic-chemistry.org

Starting Material 1Starting Material 2Product TypeKey Features
1,3-DiketoneHydrazinePolysubstituted pyrazoleClassic, rapid, and simple approach. nih.gov
Acetylenic KetoneHydrazine1,3,5-Trisubstituted pyrazoleHighly regioselective. researchgate.net
Ketone + Acid ChlorideHydrazinePolysubstituted pyrazoleEfficient one-pot synthesis. organic-chemistry.org

Regioselective Aspects in Pyrazole Annulation

A significant challenge in the synthesis of pyrazoles from unsymmetrical 1,3-diketones and substituted hydrazines is the potential for the formation of two regioisomers. beilstein-journals.orgsemanticscholar.org The control of regioselectivity is a critical aspect of these cyclization reactions. nih.gov

The regiochemical outcome can be influenced by several factors, including the nature of the substituents on both the diketone and the hydrazine, the solvent, and the presence of catalysts. For instance, the condensation of aryl hydrazines with 1,3-diketones in aprotic dipolar solvents has been found to yield better regioselectivity compared to reactions in polar protic solvents like ethanol (B145695). nih.gov In some cases, specific catalysts can be used to direct the reaction towards a single isomer. mdpi.com However, with certain substrates, such as the reaction of methylhydrazine with some 1,3-diketones, the formation of a mixture of regioisomers remains a limitation. beilstein-journals.org

ReactantsConditionsOutcomeReference
Unsymmetrical 1,3-diketone + Substituted hydrazineVariesPotential for multiple isomers semanticscholar.org
Aryl hydrazine + 1,3-diketoneAprotic dipolar solventsImproved regioselectivity nih.gov
Enones + Arylhydrazine hydrochlorideMethanol1,3-isomer formed nih.gov
Enones + Free arylhydrazineChloroform1,5-isomer formed nih.gov

Advanced Synthetic Strategies

In addition to classical methods, a number of advanced synthetic strategies have been developed for the synthesis and functionalization of pyrazoles, offering greater efficiency, and control over substitution patterns.

Transition Metal-Catalyzed Coupling Reactions in Pyrazole Functionalization

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of substituents onto the pyrazole ring, bypassing the need for pre-functionalized starting materials. nih.govrsc.orgrsc.org This approach allows for the formation of new carbon-carbon and carbon-heteroatom bonds in a single step. nih.govrsc.org Various transition metals, including palladium, rhodium, and copper, have been employed to catalyze the arylation, alkenylation, alkynylation, and alkylation of pyrazoles. rsc.orgresearchgate.net

The regioselectivity of these reactions is often directed by the nitrogen atoms of the pyrazole ring. researchgate.net For example, the C-5 proton of the pyrazole ring is the most acidic, making the C-5 position susceptible to functionalization. researchgate.net Conversely, the C-4 position is the most nucleophilic, favoring electrophilic aromatic substitution at this site. researchgate.net

Catalyst TypeReaction TypeKey Features
PalladiumC-H ArylationDirect functionalization of the pyrazole core.
RhodiumC-H FunctionalizationAccess to diverse tetrasubstituted furans bearing pyrazoles. researchgate.net
CopperCross-couplingEnables introduction of varied substituents. rsc.org
Gold/SilverCross-dehydrogenative arylationC4-Arylation of pyrazoles. rsc.org

1,3-Dipolar Cycloaddition Pathways to Pyrazole Rings

The 1,3-dipolar cycloaddition reaction is an atom-economical and versatile method for constructing the pyrazole ring. nih.gov This reaction typically involves the [3+2] cycloaddition of a diazo compound or a nitrilimine with an alkene or alkyne. semanticscholar.orgnih.gov This method is particularly useful for the synthesis of functionalized pyrazoles. nih.gov

One common approach involves the in-situ generation of diazo compounds from N-tosylhydrazones, which then react with a dipolarophile. organic-chemistry.org This strategy has been successfully used to synthesize 3,5-disubstituted pyrazoles. organic-chemistry.org The reaction of nitrilimines, generated in situ from hydrazonyl halides, with alkynes also provides a route to tetrasubstituted pyrazoles, although controlling regioselectivity can be a challenge. nih.gov

1,3-Dipole SourceDipolarophileProduct Type
α-Diazo-β-ketophosphonates/sulfones/estersElectron-deficient alkenesFunctionalized pyrazoles
N-Tosylhydrazones (in situ diazo generation)Unactivated bromovinyl acetals3,5-Disubstituted pyrazoles
Hydrazonyl halides (in situ nitrilimine generation)AlkynesTetrasubstituted pyrazoles

Vilsmeier-Haack Formylation in Pyrazole Synthesis

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, including pyrazoles. nih.govorganic-chemistry.org The reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). igmpublication.orgresearchgate.net

This reaction allows for the introduction of a formyl group (-CHO) onto the pyrazole ring, usually at the C-4 position. igmpublication.orgarkat-usa.org The resulting pyrazole-4-carbaldehydes are versatile intermediates that can be further modified to create a wide range of pyrazole derivatives. nih.govarkat-usa.org For example, they can be used in multicomponent reactions to produce medicinally important pyrazole-coupled heterocyclic systems. nih.gov

SubstrateReagentProduct
Substituted acetophenone (B1666503) hydrazonesVilsmeier-Haack reagent (DMF/POCl₃)Formylpyrazole derivatives
1,3-Disubstituted 5-chloro-1H-pyrazolesVilsmeier-Haack reagent5-Chloro-1H-pyrazole-4-carbaldehydes
Substituted phenyl hydrazonesVilsmeier-Haack reagentEthyl-4-formyl-1-substituted-phenyl-1H-pyrazole-3-carbaldehydes

Oxidative Aromatization of Pyrazoline Precursors

The conversion of pyrazolines (4,5-dihydro-1H-pyrazoles) to their corresponding aromatic pyrazoles is a crucial synthetic step. researchgate.netingentaconnect.com This dehydrogenation process, known as oxidative aromatization, can be achieved using a variety of oxidizing agents. researchgate.neteurekaselect.com

The synthesis of pyrazoles often begins with the cyclocondensation of α,β-unsaturated ketones (chalcones) or vinyl ketones with hydrazine derivatives to form pyrazoline intermediates. researchgate.netnih.gov These pyrazolines can then be oxidized to yield the desired pyrazole. For instance, the reaction of an α,β-ethylenic ketone with an arylhydrazine can produce a 1,3,5-trisubstituted pyrazoline, which upon in-situ oxidation, yields the corresponding 1,3,5-triarylpyrazole in good yields. nih.gov A proposed mechanism for this aromatization involves the donation of electrons from the C=N double bond in the pyrazoline ring to a protonated nitrogen, followed by the loss of hydrogen atoms at the C4 and C5 positions to form a double bond, and subsequent loss of a hydrogen atom from the N1 nitrogen to form the stable aromatic pyrazole ring. researchgate.net

A range of oxidizing systems have been employed for this transformation, with many protocols proving effective for the oxidation of 1,3,5-trisubstituted pyrazolines where the N1 substituent is a hydrogen, methyl, or a substituted phenyl group. researchgate.netingentaconnect.com However, there is a continuing need for the development of more general and environmentally friendly methods that are applicable to a wider variety of substrates. ingentaconnect.comeurekaselect.com

Direct Sulfonylation Methods and Introduction of Sulfonyl Moieties

The incorporation of a sulfonyl group, such as the phenylmethanesulfonyl group, onto a pyrazole ring can be achieved through various direct sulfonylation methods. These methods are critical for the synthesis of pyrazole-sulfonamide and sulfonyl pyrazole hybrid systems, which are of significant interest in medicinal chemistry. nih.govtandfonline.com

Approaches for Incorporating Phenylmethanesulfonyl Groups

The direct sulfonylation of a pyrazole can be accomplished by reacting the pyrazole with a suitable sulfonylating agent, such as phenylmethanesulfonyl chloride. This reaction typically occurs at one of the nitrogen atoms of the pyrazole ring. The regioselectivity of this reaction, i.e., whether the sulfonylation occurs at the N1 or N2 position of an unsymmetrically substituted pyrazole, can be influenced by the reaction conditions and the nature of the substituents on the pyrazole ring.

While specific literature on the direct sulfonylation of pyrazole with phenylmethanesulfonyl chloride to yield 1-phenylmethanesulfonyl-1H-pyrazole is not extensively detailed in the provided results, the general principles of N-sulfonylation of pyrazoles are well-established. These reactions often employ a base to deprotonate the pyrazole, generating a pyrazolate anion that then acts as a nucleophile towards the sulfonyl chloride.

Synthesis of Pyrazole-Sulfonamide and Sulfonyl Pyrazole Hybrid Systems

The synthesis of pyrazole-sulfonamide derivatives is a well-explored area. nih.govscielo.org.mxnih.govacs.org One common approach involves the reaction of a pyrazole-containing amine with a sulfonyl chloride or vice versa. For example, new series of 3,5-dimethyl-1H-pyrazole-4-sulfonamides and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamides have been synthesized. nih.govacs.org This involved the initial synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, which was then reacted with various amines. nih.govacs.org

Another strategy involves the reaction of a substituted hydrazine, already containing the sulfonamide moiety, with a β-diketone or a similar precursor to construct the pyrazole ring. For instance, a series of hispolon-pyrazole sulfonamides were synthesized by reacting hispolons with 4-sulfonamide phenylhydrazine (B124118) hydrochloride. scielo.org.mx This method directly incorporates the sulfonamide group at the N1 position of the pyrazole ring.

The synthesis of pyrazole-based benzenesulfonamides has also been reported, where chalcone (B49325) derivatives are reacted with (4-hydrazinylphenyl)sulfonamide to form pyrazoline intermediates, which are then aromatized. rsc.org This highlights the versatility of using sulfonamide-containing building blocks in the synthesis of these hybrid systems.

The table below summarizes the synthesis of various pyrazole-sulfonamide derivatives.

Starting MaterialsReagents and ConditionsProductYieldReference
3,5-Dimethyl-1H-pyrazoleChlorosulfonic acid, SOCl₂, CHCl₃, 60 °C3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride90% nih.gov
Pyrazole-4-sulfonyl chloride, 2-PhenylethylamineDiisopropylethylamine, Dichloromethane, 25–30 °C, 16 hN-(2-Phenylethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide- nih.govacs.org
Hispolon, 4-Sulfonamidephenyl hydrazine hydrochlorideEthanol/PyridineHispolon pyrazolesulfonamidesGood scielo.org.mx
Chalcones, (4-Hydrazinylphenyl)sulfonamide-Pyrazole-based benzenesulfonamides- rsc.org

Cycloaddition Reactions Involving Sulfonylated Precursors

Cycloaddition reactions provide a powerful tool for the construction of the pyrazole ring system, and the use of sulfonylated precursors in these reactions allows for the direct introduction of the sulfonyl moiety. nih.govnih.govrsc.org

One prominent example is the [3+2] cycloaddition reaction. Nitrile imines, which can be generated in situ from hydrazonoyl halides, have been shown to react with vinylsulfonium salts in a [3+2] cycloaddition to afford pyrazoles. nih.gov Another approach involves the reaction of sulfonyl hydrazones with benzyl (B1604629) acrylate (B77674) under transition-metal-free conditions to synthesize pyrazoles. rsc.org

Furthermore, 1,3-dipolar cycloadditions of diazo compounds with sulfonylated alkenes, such as bromoethenylsulfonyl fluoride, provide a facile route to sulfonyl fluoride-substituted pyrazoles and pyrazolines under mild conditions. nih.gov These sulfonyl fluoride-containing pyrazoles can then undergo further reactions, such as Sulfur(VI) Fluoride Exchange (SuFEx), to generate a diverse range of sulfonamides and sulfonates. nih.gov

Aza-Michael addition reactions of pyrazoles to vinyl sulfones, catalyzed by agents like Ag₂CO₃, represent an efficient and regioselective method for the synthesis of N-sulfonylethylated pyrazoles, which are an important subset of pyrazole-sulfone hybrids. tandfonline.com

The table below provides examples of cycloaddition reactions for the synthesis of sulfonylated pyrazoles.

Reactant 1Reactant 2ConditionsProduct TypeReference
Hydrazonoyl halides (in situ nitrile imines)Vinylsulfonium salts[3+2] cycloadditionPyrazoles nih.gov
Sulfonyl hydrazoneBenzyl acrylateTransition-metal-freePyrazoles rsc.org
Stabilized diazo compoundsBromoethenylsulfonyl fluoride1,3-Dipolar cycloadditionSulfonyl fluoride-substituted pyrazoles nih.gov
PyrazolesVinyl sulfonesAg₂CO₃-catalyzed aza-Michael additionN-sulfonylethylated pyrazoles tandfonline.com

Chemical Reactivity and Transformations of 1 Phenylmethanesulfonyl 1h Pyrazole Systems

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Nucleus

The pyrazole ring is generally susceptible to electrophilic aromatic substitution. However, the presence of the deactivating N-phenylmethanesulfonyl group is expected to decrease the reactivity of the pyrazole nucleus towards electrophiles. Theoretical studies and experimental work on related N-sulfonylated pyrazoles suggest that electrophilic substitution, if it occurs, would preferentially take place at the C4 position. This is because the C4 position is the most electron-rich position in the pyrazole ring, even when an electron-withdrawing group is present on one of the nitrogen atoms. Common electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions would likely require harsh conditions to proceed on the pyrazole ring of 1-phenylmethanesulfonyl-1H-pyrazole.

ReactionReagents and ConditionsExpected Major Product
Nitration HNO₃/H₂SO₄1-Phenylmethanesulfonyl-4-nitro-1H-pyrazole
Bromination Br₂/FeBr₃4-Bromo-1-phenylmethanesulfonyl-1H-pyrazole
Acylation RCOCl/AlCl₃4-Acyl-1-phenylmethanesulfonyl-1H-pyrazole

Nucleophilic Substitution Reactions and Their Synthetic Utility

Nucleophilic substitution reactions of this compound are anticipated to be a key aspect of its chemistry. The phenylmethanesulfonyl group can act as a leaving group, allowing for the displacement by various nucleophiles. This reaction, often referred to as N-desulfonylation, would regenerate a pyrazole with a free N-H group, which can then be further functionalized. This reactivity is synthetically valuable for the introduction of different substituents at the N1 position of the pyrazole ring.

The ease of this substitution depends on the strength of the nucleophile and the reaction conditions. Strong nucleophiles such as alkoxides, amines, and thiols are expected to readily displace the phenylmethanesulfonyl group.

Modifications and Derivatization of the Phenylmethanesulfonyl Moiety

The phenyl ring of the phenylmethanesulfonyl moiety is also a site for chemical modification. This benzene (B151609) ring can undergo electrophilic aromatic substitution reactions. The sulfonyl group is a meta-directing deactivator, meaning that electrophilic attack will preferentially occur at the meta-positions of the phenyl ring.

ReactionReagents and ConditionsExpected Major Product
Nitration HNO₃/H₂SO₄1-(3-Nitrophenyl)methanesulfonyl-1H-pyrazole
Sulfonation SO₃/H₂SO₄3-((1H-Pyrazol-1-yl)sulfonylmethyl)benzenesulfonic acid
Halogenation Cl₂/FeCl₃1-(3-Chlorophenyl)methanesulfonyl-1H-pyrazole

These modifications allow for the fine-tuning of the electronic and steric properties of the entire molecule, which can be useful in the development of new derivatives with specific properties.

Ring Transformations and Rearrangements of Pyrazole Frameworks

While less common, N-substituted pyrazoles can undergo ring transformations and rearrangements under certain conditions, such as photolysis or high temperatures. For N-sulfonylated pyrazoles, these rearrangements can be influenced by the nature of the sulfonyl group. One possible rearrangement for pyrazoles is the Boulton-Katritzky rearrangement, which typically involves a side chain with a specific arrangement of atoms that can interact with the heterocyclic ring. For this compound itself, without further substitution on the pyrazole ring, significant skeletal rearrangements are not highly expected under normal laboratory conditions.

Functional Group Interconversions within the Compound Structure

Functional group interconversions can be performed on derivatives of this compound. For instance, if a nitro group were introduced onto either the pyrazole or the phenyl ring, it could be subsequently reduced to an amino group using standard reducing agents like Sn/HCl or catalytic hydrogenation. This amino group could then be further modified through diazotization followed by substitution, or through acylation, to introduce a wide variety of other functional groups. Similarly, a cyano group could be hydrolyzed to a carboxylic acid or reduced to an amine. These transformations significantly expand the synthetic utility of the core this compound scaffold.

Theoretical and Computational Investigations of 1 Phenylmethanesulfonyl 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are standard for analyzing the electronic properties of pyrazole (B372694) derivatives. rsc.orgresearchgate.net These studies provide insights into the molecule's stability, reactivity, and spectroscopic properties.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental in computational chemistry. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally suggests higher reactivity. researchgate.net For various pyrazole derivatives, this gap is calculated to predict their behavior in chemical reactions. For instance, studies on other pyrazole compounds have shown that the distribution of HOMO and LUMO densities can indicate the likely sites for electrophilic and nucleophilic attack.

Molecular Modeling and Docking Studies

Molecular modeling techniques are extensively used to study pyrazole derivatives, particularly for their potential as therapeutic agents. These methods can predict how a ligand might interact with a biological target, such as a protein or enzyme.

Computational Assessment of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. tandfonline.comnih.govnih.gov For pyrazole-sulfonamide derivatives, docking studies have been performed to evaluate their potential as inhibitors for various enzymes, such as carbonic anhydrases. rsc.orgnih.gov These studies typically report binding affinities, often in kcal/mol, and detail the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the target protein. nih.gov Without specific studies on 1-phenylmethanesulfonyl-1H-pyrazole, it is not possible to provide data on its ligand-target interactions.

Conformational Analysis and Energetics

Conformational analysis is performed to identify the most stable three-dimensional structures of a molecule. This is crucial as the biological activity of a compound is often dependent on its conformation. These studies calculate the potential energy surface of the molecule, identifying low-energy conformers and the energy barriers between them. For flexible molecules like this compound, understanding the preferred conformations of the phenyl and pyrazole rings relative to the sulfonyl group would be essential for predicting its biological activity.

Mechanistic Computational Studies

Computational studies can also be employed to elucidate reaction mechanisms involving pyrazole derivatives. These studies can map out the energy profile of a reaction pathway, identifying transition states and intermediates. This information is invaluable for understanding how these compounds are synthesized and how they might behave in biological systems. Mechanistic studies on the formation of pyrazoles have been reported, providing a basis for how similar studies could be conducted for this compound.

Elucidation of Reaction Pathways and Transition States

The synthesis of pyrazole derivatives, including those bearing a sulfonyl group, often involves complex reaction mechanisms with multiple potential pathways. researchgate.net Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping these pathways and identifying the associated transition states. researchgate.netsciensage.infoacs.orgnih.govacs.org

The formation of the pyrazole ring itself typically proceeds through the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.gov In the case of this compound, this could conceptually involve the reaction of a β-keto sulfone with hydrazine. Alternatively, a pre-formed pyrazole ring can be functionalized with a phenylmethanesulfonyl group.

A common synthetic route to N-substituted pyrazoles is the N-alkylation or N-arylation of a pyrazole ring. nih.govacs.org For this compound, this would involve the reaction of pyrazole with phenylmethanesulfonyl chloride. DFT calculations can be employed to model the reaction pathway of this N-sulfonylation. The reaction would proceed through a transition state where the pyrazole nitrogen attacks the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. The geometry and energy of this transition state are critical in determining the reaction rate.

In a related context, the synthesis of 4-sulfonyl pyrazoles has been studied, and DFT calculations have supported a radical pathway for the cyclization as being both kinetically and thermodynamically favored over an ionic pathway. researchgate.net This highlights the ability of computational chemistry to distinguish between competing mechanisms.

Furthermore, studies on the thermal stability and rearrangement of pyrazole derivatives can be computationally modeled. For instance, the temperature-controlled synthesis of 1-tosyl-1H-pyrazoles suggests that reaction conditions can be a pivotal trigger for specific electrophilic cyclization reactions, a phenomenon that can be rationalized through computational analysis of the reaction energy profiles. mdpi.com

To illustrate the type of data generated in such studies, the following table presents hypothetical calculated energies for a proposed reaction pathway for the formation of a generic N-sulfonylated pyrazole.

SpeciesRelative Energy (kcal/mol)
Reactants (Pyrazole + Sulfonyl Chloride)0.0
Transition State+15.2
Products (N-Sulfonylated Pyrazole + HCl)-5.8

This is an illustrative table based on typical values found in computational studies of similar reactions.

Prediction of Regioselectivity and Stereoselectivity

Regioselectivity

A significant challenge in the synthesis of asymmetrically substituted pyrazoles is controlling the regioselectivity. For a 3-substituted pyrazole reacting with an electrophile, the substitution can occur at either the N1 or N2 position. DFT calculations have been successfully used to predict and justify the observed regioselectivity in the N-substitution of pyrazoles. nih.govacs.org The regioselectivity is often governed by a combination of steric and electronic factors.

In the case of the synthesis of this compound from pyrazole and phenylmethanesulfonyl chloride, the two nitrogen atoms of the pyrazole ring are equivalent, so regioselectivity is not an issue. However, if a substituted pyrazole is used, the situation becomes more complex. For example, in the N-substitution of 3-substituted pyrazoles, N1-alkylation is often the major product, a preference that can be rationalized by analyzing the calculated energies of the possible products and transition states. nih.govacs.org

Computational studies on the regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles have shown that the choice of solvent can significantly influence the outcome, with aprotic solvents having strong dipole moments favoring higher regioselectivity. organic-chemistry.org This can be understood by modeling the solvation effects on the energies of the intermediates and transition states.

The local reactivity of pyrazole derivatives can be analyzed using condensed Fukui functions and condensed softness indices, which are derived from population analysis in DFT calculations. sciensage.info These reactivity descriptors can help in predicting the most likely sites for electrophilic or nucleophilic attack, thus explaining the observed regioselectivity.

Stereoselectivity

Stereoselectivity becomes a key consideration when chiral centers are present or formed during a reaction. While this compound itself is not chiral, reactions involving this scaffold could be stereoselective. For instance, in the synthesis of N-carbonylvinylated pyrazoles, both (E)- and (Z)-isomers can be formed. mdpi.com Computational studies can be used to determine the relative stabilities of these stereoisomers and the energy barriers for their interconversion.

In a study on the synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles, it was found that the stereoselectivity could be switched by the presence or absence of a silver carbonate catalyst. mdpi.com A plausible mechanism, supported by computational modeling, would involve the coordination of the silver ion to guide the stereochemical outcome of the reaction.

The following table provides a hypothetical example of calculated data that could be used to predict stereoselectivity in a reaction involving a pyrazole derivative.

StereoisomerRelative Energy (kcal/mol)
(E)-Isomer0.0
(Z)-Isomer+2.1
Rotational Transition State+18.5

This is an illustrative table based on typical values found in computational studies of similar reactions.

Structure Activity Relationship Sar Studies of 1 Phenylmethanesulfonyl 1h Pyrazole Derivatives

Influence of Substituents on Biological Activity Profiles

The biological activity of 1-phenylmethanesulfonyl-1H-pyrazole derivatives can be finely tuned by the introduction of different substituents at various positions on the molecule. These modifications can alter the electronic, steric, and hydrophobic properties of the compound, thereby influencing its interaction with biological targets.

Impact of Phenyl Ring Modifications (e.g., halogenation, methoxy (B1213986) substitution)

The introduction of halogen atoms to the phenyl ring has been a common strategy to enhance biological activity. The electronegativity and size of the halogen atom, as well as its position on the ring, play a critical role. For instance, studies have shown that di-halogenated derivatives can exhibit significant inhibitory activity against certain enzymes. nih.gov The presence of electron-withdrawing groups, such as halogens, can influence the molecule's ability to interact with target proteins. nih.gov For example, in a series of pyrazole (B372694) derivatives, compounds with chloro and trifluoromethyl groups on a phenyl ring demonstrated notable pain inhibition. nih.gov

Methoxy substitution on the phenyl ring has also been explored to understand its effect on activity. The methoxy group, being an electron-donating group, can alter the electron density of the phenyl ring and participate in hydrogen bonding, which can be beneficial for binding to biological targets. nih.gov However, the impact of methoxy substitution can be complex and context-dependent. In some cases, replacement of an electron-donating methyl group with an electron-withdrawing methoxy group on the phenyl ring attached to the pyrazole has been shown to enhance the inhibitory activity against certain human carbonic anhydrase isoforms. rsc.org Conversely, in other instances, the presence of a methoxy group has been associated with reduced potency compared to other substituents. nih.gov

The following table summarizes the impact of representative phenyl ring modifications on the biological activity of pyrazole derivatives based on findings from various studies.

Substitution PatternObserved Effect on Biological ActivityReference
Di-halogenation (e.g., di-chloro)Significant 15-LOX inhibition activity. nih.gov
Chloro and Trifluoromethyl groupsNotable pain inhibition. nih.gov
Methoxy groupCan enhance activity against certain carbonic anhydrase isoforms. rsc.org
Methoxy groupIn some series, showed reduced potency compared to other substituents. nih.gov

Role of the Sulfonyl Group's Position and Chemical Modifications

The position of the sulfonyl group on the pyrazole ring and any chemical modifications to this group are critical determinants of the biological activity of this compound derivatives. The sulfonamide group, in particular, is a key pharmacophore in many biologically active compounds. nih.gov

Studies on sulfonamide-bearing pyrazolone (B3327878) derivatives have revealed that the position of the sulfonamide group on an attached benzene (B151609) ring (meta- vs. para-) can influence selectivity for different enzymes. nih.gov For instance, meta-substituted sulfonamides have shown higher activity against certain carbonic anhydrase isozymes compared to their para-substituted counterparts. nih.gov This highlights the importance of the spatial arrangement of the sulfonamide group for optimal interaction with the target's active site.

Furthermore, the sulfonyl group can act as a directing group in chemical synthesis, enabling further functionalization of the molecule. For example, sulfonylpyrazoles can direct ortho-selective C-H alkenylation of the aryl ring. rsc.org This allows for the introduction of additional diversity into the molecular structure, which can be explored for its impact on biological activity.

The following table illustrates the influence of the sulfonyl/sulfonamide group's position on biological activity.

Sulfonyl/Sulfonamide PositionObserved Effect on Biological ActivityReference
meta-Sulfonamide on benzene ringHigher activity against certain carbonic anhydrase isozymes compared to para-isomers. nih.gov
para-Sulfonamide on benzene ringCorrelated with selectivity for activity against cholinesterases. nih.gov

Effects of Other Heteroatom Substitutions within Pyrazole Analogues

For example, the attachment of a thiazole (B1198619) moiety to the pyrazole ring has been shown to result in compounds with relatively high cytotoxic efficacy against certain cancer cell lines. nih.gov Similarly, the incorporation of a thiophene (B33073) ring has been associated with potent anti-inflammatory and antibacterial activities. ijrrjournal.com In some cases, heteroaryl-substituted pyrazolines have exhibited a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects. ijrrjournal.com

The nature of the heteroaryl substituent can also influence selectivity for specific biological targets. For instance, 2-methoxythiophene (B42098) substituted pyrazole-tetrazole derivatives have shown selective inhibition of the COX-2 isoenzyme. ijrrjournal.com These findings underscore the potential of incorporating diverse heterocyclic systems to modulate the biological activity of pyrazole-based compounds.

The table below provides examples of how different heteroatom-containing substituents can affect the biological activity of pyrazole analogues.

Heteroatom/Heterocyclic SubstitutionObserved Effect on Biological ActivityReference
Thiazole moietyHigh cytotoxic efficacy against certain cancer cell lines. nih.gov
Thiophene ringPotent anti-inflammatory and antibacterial activity. ijrrjournal.com
2-Methoxythiophene with pyrazole-tetrazoleSelective inhibition of COX-2 isoenzyme. ijrrjournal.com
Furan ringStrong cytotoxic effect on cancer cells. ijrrjournal.com

Regioselective Effects on Activity Profiles

For example, studies have demonstrated that the distinction between 1,3- and 1,5-disubstituted pyrazole derivatives can be crucial for their biological function. In one study, a 1,5-disubstituted pyrrolidine (B122466) derivative of pyrazole displayed potent inhibitory activity, whereas its 1,3-disubstituted regioisomer was found to be inactive. acs.org This suggests that the specific orientation of the substituents is essential for the observed biological effect, likely due to steric and electronic requirements of the binding site.

Similarly, the regioselective synthesis of 1-aryl-3, 5-bis(het)aryl pyrazole derivatives has been explored to generate compounds with antiproliferative activity. The specific arrangement of the aryl and heteroaryl groups around the pyrazole core was found to be a key determinant of their cytotoxic effects against cancer cell lines. nih.gov These findings highlight that even subtle changes in the substitution pattern can lead to significant differences in biological outcomes.

The following table provides examples of how regioselectivity influences the biological activity of pyrazole derivatives.

Regioisomeric PatternObserved Effect on Biological ActivityReference
1,5-Disubstituted pyrazoleActive inhibitor of phagocytosis. acs.org
1,3-Disubstituted pyrazoleInactive as an inhibitor of phagocytosis. acs.org
1-Aryl-3, 5-bis(het)aryl pyrazolePotent cytotoxic effects against breast cancer and leukemic cells. nih.gov

Rational Design Principles for Modulating Biological Responses

The development of this compound derivatives with specific biological activities increasingly relies on rational design principles. These strategies leverage an understanding of the target's structure and the SAR of the pyrazole scaffold to create molecules with improved potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com

One key principle is the use of molecular hybridization, where two or more pharmacophores are combined into a single molecule to target multiple pathways or to enhance activity. For example, hybrid molecules containing a pyrazole and a benzimidazole (B57391) skeleton have been designed and synthesized as potential anticancer agents. researchgate.net This approach aims to exploit the known biological activities of both heterocyclic systems to create a more effective therapeutic.

Another important aspect of rational design is the step-by-step structural optimization of a lead compound. This involves making systematic modifications to different parts of the molecule and evaluating the impact on biological activity. For instance, the optimization of 1H-pyrazole-3-carboxamide derivatives demonstrated that the combination of specific moieties in different pockets of the target protein could significantly increase inhibitory activity. mdpi.com

Computational methods, such as molecular docking, play a crucial role in rational drug design. These techniques can predict the binding mode of a ligand within the active site of a target protein, providing insights into the key interactions that are necessary for biological activity. mdpi.com This information can then guide the design of new derivatives with improved binding affinity and specificity. The use of rational design, often aided by computational tools, allows for a more targeted and efficient approach to the discovery of novel pyrazole-based therapeutic agents. researchgate.net

Biological Activity Profiles of Pyrazole Derivatives with Sulfonyl Moieties General Categories

Anti-infective Modalities

The fusion of the pyrazole (B372694) ring with a sulfonyl moiety has yielded numerous compounds with potent activity against a wide spectrum of infectious agents, including bacteria, fungi, mycobacteria, and viruses. jrespharm.comfrontiersin.org

Pyrazole sulfonamide derivatives have demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. jrespharm.comnih.gov The proposed primary mechanism of action for many of these sulfonamide-based compounds is their structural similarity to p-aminobenzoic acid (PABA). jrespharm.com This allows them to act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway, which is crucial for the formation of nucleic acids and bacterial survival. jrespharm.com

Research has shown varied efficacy depending on the specific substitutions on the pyrazole and sulfonyl rings. For instance, a series of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamides were synthesized and tested against bacterial strains. nih.gov Compounds with specific substitutions, such as 4-chloro (4b) and 4-nitro (4e) on the benzene (B151609) sulfonyl ring, exhibited significant antibacterial activity when compared to the standard drug Ofloxacin. nih.gov

Another study focused on a series of 14 pyrazole-based sulfonamide derivatives, which showed selective and potent activity, particularly against the Gram-positive bacterium Bacillus subtilis. jrespharm.comjrespharm.com Several compounds in this series, including those with dichlorophenyl, methoxybenzenesulfonyl, and fluorobenzenesulfonyl groups, displayed a minimum inhibitory concentration (MIC) of 1 µg/mL against B. subtilis, a potency greater than the reference antibiotic, chloramphenicol. jrespharm.comjrespharm.com The antibacterial activity of these compounds was evaluated using the microdilution method to determine MIC values. jrespharm.com It was observed that these compounds were primarily effective against Gram-positive bacteria. jrespharm.com

The structural features influencing activity have been a key focus. For example, imidazo-pyridine substituted pyrazole derivatives have been reported as potent broad-spectrum antibacterial agents, effective against both Gram-positive and Gram-negative strains, with minimum bactericidal concentration (MBC) values below 1 μg/mL for most tested strains. nih.gov Similarly, quinoline-substituted pyrazoles have shown high potency against S. aureus, Staphylococcus epidermidis, and B. subtilis with MIC values in the range of 0.12–0.98 μg/mL. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Pyrazole Sulfonamide Derivatives

Compound ID Bacterial Strain Activity (MIC in µg/mL) Reference
9 Bacillus subtilis 1 jrespharm.comjrespharm.com
10 Bacillus subtilis 1 jrespharm.comjrespharm.com
11 Bacillus subtilis 1 jrespharm.comjrespharm.com
17 Bacillus subtilis 1 jrespharm.comjrespharm.com
19 S. aureus, S. epidermidis, B. subtilis 0.12-0.98 nih.gov
31 Bacillus subtilis 4 nih.gov
4b B. subtilis, S. aureus, E. coli, P. aeruginosa Significant activity at 20 mg/mL nih.gov
4e B. subtilis, S. aureus, E. coli, P. aeruginosa Significant activity at 20 mg/mL nih.gov

***MIC:** Minimum Inhibitory Concentration.*

The antifungal potential of pyrazole derivatives with sulfonyl moieties has been well-documented, with applications spanning both agricultural and clinical contexts. frontiersin.orgnih.govmdpi.com A series of novel pyrazole-4-carboxamides containing an ether group were designed as potential succinate (B1194679) dehydrogenase inhibitors (SDHIs). acs.org Many of these compounds showed excellent in vitro activity against the plant pathogen Rhizoctonia solani, with compounds 7d and 12b having an EC₅₀ value of 0.046 μg/mL, significantly more potent than the commercial fungicides boscalid (B143098) and fluxapyroxad. acs.org The proposed mechanism involves the inhibition of the succinate dehydrogenase (SDH) enzyme, which was confirmed through enzymatic assays and molecular docking studies. acs.org

In another study, pyrazole-5-sulfonamide derivatives were developed as environmentally friendly fungicides for plant protection. nih.gov The bioassay results indicated potent activity against plant pathogenic fungi like Valsa mali and Sclerotinia sclerotiorum. nih.gov Compound C22 from this series demonstrated broad-spectrum antifungal activity, and preliminary investigations into its mechanism suggested that it inhibits mycelial growth by inducing oxidative damage and compromising the integrity of the fungal cell membrane. nih.gov

Novel pyrazolecarbamide derivatives with a sulfonate fragment also exhibited significant antifungal properties, particularly against Rhizoctonia solani. frontiersin.orgnih.gov Compound T24 showed an EC₅₀ of 0.45 mg/L, which was superior to the commercial fungicide hymexazol. frontiersin.orgnih.gov Furthermore, some pyrazole derivatives have been tested against human fungal pathogens. mdpi.com For example, compounds 4h and 4l from a series of pyrazole-thiobarbituric acid derivatives were found to be highly active against Candida albicans, with a MIC of 4 µg/L. researchgate.net

Table 2: In Vitro Antifungal Activity of Selected Pyrazole Derivatives

Compound ID Fungal Species Activity (EC₅₀) Reference
7d Rhizoctonia solani 0.046 μg/mL acs.org
12b Rhizoctonia solani 0.046 μg/mL acs.org
C22 Valsa mali 0.45 mg/L nih.gov
C22 Sclerotinia sclerotiorum 0.49 mg/L nih.gov
C22 Botrytis cinerea 0.57 mg/L nih.gov
T24 Rhizoctonia solani 0.45 mg/L frontiersin.orgnih.gov
7ai Rhizoctonia solani 0.37 μg/mL mdpi.com

***EC₅₀:** Half-maximal effective concentration.*

The search for new treatments for tuberculosis, caused by Mycobacterium tuberculosis, has led to the investigation of pyrazole sulfonamides. jrespharm.comjrespharm.com A study that synthesized and evaluated a series of 14 pyrazole-based sulfonamide derivatives also tested their in vitro antimycobacterial activity. jrespharm.comjrespharm.comtrdizin.gov.tr While the primary focus of the published results was on their antibacterial profile, the study design included antimycobacterial screening, indicating the perceived potential of this class of compounds against mycobacteria. jrespharm.comjrespharm.com The structural features of pyrazoles combined with sulfonamides make them promising candidates for developing new antimycobacterial agents. jrespharm.comtrdizin.gov.tr

Pyrazole derivatives containing sulfonyl groups have emerged as potential antiviral agents against both plant and human viruses. frontiersin.orgrsc.org A study on pyrazolecarbamide derivatives with a sulfonate fragment found that these compounds exhibited protective effects against the Tobacco Mosaic Virus (TMV) in vivo. frontiersin.orgnih.gov This highlights their potential application in agriculture to control viral diseases in crops. frontiersin.orgnih.gov

In the context of human health, the urgent need for effective antivirals has spurred research into various chemical scaffolds. Hydroxyquinoline-pyrazole derivatives were investigated for their activity against a range of coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.org The synthesized compounds showed promising antiviral activity against all tested coronaviruses in plaque reduction and viral inhibition assays, with selectivity indices that suggest their potential as selective antiviral agents. rsc.org Notably, these compounds demonstrated potent inhibition of SARS-CoV-2 at low concentrations, marking them as promising therapeutic candidates. rsc.org The diverse biological activities of pyrazole sulfonamides also include antiviral properties as noted in broader reviews of the compound class. nih.govacs.org

Anti-inflammatory and Immunomodulatory Potentials

The pyrazole scaffold is a core component of several well-known anti-inflammatory drugs, and the addition of a sulfonyl or sulfonamide moiety often enhances this activity. mdpi.commdpi.comsciencescholar.us Many pyrazole sulfonamide derivatives exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923) involved in inflammation. mdpi.comsciencescholar.us A significant focus has been on developing selective COX-2 inhibitors, which can provide anti-inflammatory benefits with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors. mdpi.com

For example, newer pyrazole derivatives have been designed and synthesized as selective COX-2 inhibitors. mdpi.comsciencescholar.us Some compounds have been reported to exhibit dual inhibition of both COX-2 and 5-lipoxygenase (5-LOX), which could offer a broader anti-inflammatory effect by blocking two major pathways of the arachidonic acid cascade. jrespharm.com Structure-activity relationship studies have provided insights into designing more potent agents. It has been suggested that replacing the sulfonamide group in some pyrazole derivatives with a methylamine (B109427) group can provide the necessary geometry to effectively and selectively inhibit the COX-2 enzyme, leading to good anti-inflammatory properties. mdpi.com The anti-inflammatory potential of pyrazole derivatives is a widely recognized characteristic, contributing to their status as a "privileged scaffold" in medicinal chemistry. jrespharm.comnih.gov

Antioxidant Mechanisms and Radical Scavenging Activities

Many pyrazole derivatives, including those with sulfonyl groups, exhibit significant antioxidant activity. mdpi.comnih.govnih.gov This activity is primarily attributed to their ability to scavenge free radicals, which are implicated in the oxidative stress that contributes to numerous chronic diseases. nih.govfrontiersin.org The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govnih.govmdpi.com

The mechanism of action for antioxidant activity can occur through several pathways. One proposed mechanism is hydrogen atom transfer (HAT), where the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. frontiersin.org The N-H proton of the pyrazole ring is often considered crucial for this radical scavenging activity. nih.gov Another potential mechanism is single-electron transfer followed by proton transfer (SET-PT), where an electron is first transferred from the antioxidant to the radical, followed by the dissociation of a proton. frontiersin.org

In a study of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamides, several compounds showed potent free radical scavenging activity in the DPPH assay. nih.govnih.gov The presence of certain substituents was found to enhance this activity. nih.gov For instance, pyrazole molecules linked to a catecholic portion through an acylhydrazone chain have shown good antioxidant activity by blocking the production of reactive oxygen species (ROS). mdpi.com Theoretical studies using Density Functional Theory (DFT) have also been employed to understand the structure-activity relationships and the thermodynamic feasibility of different antioxidant mechanisms like HAT and SET-PT. frontiersin.org These studies help in predicting the reactivity and stability of these molecules, guiding the design of more effective synthetic antioxidants. frontiersin.org

Table 3: Antioxidant Activity of Selected Pyrazole Derivatives

Compound ID Assay Activity Reference
4b, 4d, 4e DPPH Radical Scavenging Significant activity nih.govnih.gov
VII DPPH Radical Scavenging Potent activity nih.gov
VIII DPPH Radical Scavenging Good activity nih.gov
X DPPH, ∙OH, ∙O₂⁻, NO scavenging Excellent activity nih.gov
4a ROS Production Inhibition Strongest antioxidant activity mdpi.com

***DPPH:** 2,2-diphenyl-1-picrylhydrazyl; ROS: Reactive Oxygen Species; NO: Nitric Oxide.*

Lack of Specific Research Data for 1-phenylmethanesulfonyl-1H-pyrazole

Following a comprehensive search of available scientific literature and databases, it has been determined that there is a significant lack of specific biological activity data for the chemical compound This compound . Consequently, it is not possible to generate a detailed article on this specific molecule that adheres to the provided outline.

For instance, research is available for related but structurally distinct compounds such as:

Pyrazole-4-sulfonamide derivatives , which have been investigated for their antiproliferative activities.

1-(4-(methylsulfonyl)phenyl)-5-phenyl-1H-pyrazole-4-carboxamides , studied for their potential as EGFR-targeting anticancer agents.

1H-Pyrazole Biaryl Sulfonamides , identified as kinase inhibitors.

Various other substituted pyrazoles evaluated for a range of biological effects, including anti-inflammatory and antimicrobial properties.

However, none of these studies focus on the precise structure of This compound . The user's strict instruction to focus solely on this compound prevents the substitution of data from these related molecules, as the biological activity is highly dependent on the exact chemical structure.

Therefore, until specific research on the biological profile of This compound is published, the creation of a scientifically accurate article as per the requested detailed outline is not feasible.

Potential Applications in Chemical Biology and Advanced Organic Synthesis

Development as Molecular Probes and Chemical Tools

The development of molecular probes is crucial for understanding complex biological processes. nih.gov Pyrazole (B372694) derivatives have been successfully developed as fluorescent probes for detecting ions and biomolecules. nih.govresearchgate.netrsc.org The 1-phenylmethanesulfonyl-1H-pyrazole scaffold is a promising candidate for designing new chemical tools for several reasons:

Fluorescent Labeling: The pyrazole ring system can be a part of a fluorophore. By chemically attaching it to biomolecules, scientists can visualize cellular processes in real-time. For instance, pyrazole-based probes have been synthesized to detect metal ions like Zn²⁺ and Hg²⁺ within living cells. researchgate.netrsc.org The phenylmethanesulfonyl group on the this compound could be functionalized, for example on the phenyl ring, to attach it to other molecules without disrupting the core pyrazole structure that might be responsible for the fluorescent properties.

Enzyme Inhibition: The related compound, Phenylmethylsulfonyl Fluoride (PMSF), is a well-known inhibitor of serine proteases, where it covalently binds to the active site serine residue. nih.govwikipedia.org This highlights the potential of the phenylmethanesulfonyl moiety to interact specifically with enzyme active sites. By modifying the pyrazole and phenyl portions of the molecule, researchers could potentially design specific inhibitors for various enzymes, which can then be used as chemical tools to study enzyme function.

Bioimaging: Fluorescent probes based on pyrazole derivatives are used for bioimaging, allowing for the non-invasive monitoring of biological processes in living cells and tissues. nih.gov Probes have been designed to detect specific proteins, such as c-Met, which is a target for cancer diagnosis, or to evaluate conditions like hypoxia. nih.gov The structural versatility of the this compound scaffold makes it adaptable for creating probes that are sensitive to specific biological environments or molecules.

Utility as a Scaffold for Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful technique used in drug discovery to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. mdpi.com The pyrazole ring is considered a "privileged scaffold" because it is a key structural component in many known drugs and bioactive compounds. nih.govnih.gov

The structure of this compound is well-suited for combinatorial library synthesis due to multiple points of diversification:

The Pyrazole Core: The pyrazole ring itself can be substituted at various positions. Synthetic methods allow for the introduction of different chemical groups at positions 3, 4, and 5, creating a wide array of analogues.

The Phenyl Group: The phenyl ring of the phenylmethanesulfonyl moiety can be readily modified with various substituents (e.g., halogens, alkyl, alkoxy groups) to explore structure-activity relationships (SAR).

The Methylene Bridge: The CH₂ group between the phenyl and sulfonyl groups provides another site for potential modification, adding to the structural diversity that can be achieved.

Researchers have successfully used solid-phase synthesis to create large libraries of pyrazole derivatives. mdpi.com A similar strategy could be applied to the this compound scaffold. By systematically varying the chemical groups at these diversification points, a vast library of compounds can be generated and screened for biological activity, accelerating the discovery of new drug candidates. For example, libraries of pyrazolo[1,5-a]pyrimidines have been synthesized using parallel solution-phase techniques. nih.gov

Precursors in the Synthesis of Complex Natural Products or Bioactive Compounds

While pyrazoles are rarely found in nature, they are a dominant feature in a vast number of synthetic bioactive compounds and approved drugs. nih.govnih.gov The this compound scaffold can serve as a valuable precursor for creating these complex and biologically active molecules.

The sulfonyl group can function as a protecting or directing group in organic synthesis. For instance, a tosyl group (a close relative of the phenylmethanesulfonyl group) has been used to direct the synthesis of specific pyrazole isomers, and can sometimes be removed in a later step. nih.govmdpi.com This control is critical when synthesizing complex molecules where specific stereochemistry and regiochemistry are required for biological activity.

The phenylmethanesulfonyl group can also be a stable and integral part of the final bioactive molecule. Sulfonamide and sulfone groups are present in many pharmaceuticals. A notable example is DPC423, a potent and orally bioavailable inhibitor of blood coagulation factor Xa, which contains a methylsulfonyl group on a biphenyl-pyrazole structure. nih.gov This demonstrates that the sulfonyl moiety is compatible with potent biological activity.

Derivatives built upon the pyrazole core have shown a remarkable range of pharmacological effects, as illustrated in the table below.

Bioactive Pyrazole Derivative Class Reported Biological Activity Reference(s)
Pyrazole-benzimidazole hybridsAnticancer, Apoptosis-inducing nih.gov
Formylpyrazole analoguesAntimicrobial, Antioxidant scispace.com
Phenyl-pyrazole-carboxamidesAnticancer (EGFR-targeting)
Trifluoromethyl-pyrazole derivativesAnticancer, Antibacterial researchgate.netresearchgate.net
Fused Pyrazoles (e.g., Pyrazolopyrimidines)Anticancer, Enzyme inhibitors, Antimicrobial mdpi.com

Given the established importance of both the pyrazole core and the sulfonyl functional group in medicinal chemistry, this compound represents a promising starting point for the development of novel therapeutics and other advanced chemical compounds. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-phenylmethanesulfonyl-1H-pyrazole, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclocondensation or copper-catalyzed coupling. For example, cyclocondensation of hydrazine derivatives with ketones in polar aprotic solvents (e.g., DMF) under microwave irradiation (30 sec) improves reaction efficiency. Key parameters include temperature (50–80°C), catalyst (e.g., CuSO₄/Na₂SO₃), and stoichiometric ratios . Purification via silica gel chromatography with petroleum ether/ethyl acetate gradients enhances purity (60–70% yield) .
  • Optimization Tips : Monitor reaction progress via TLC. Adjust molar ratios of phenylacetylene derivatives to sulfonyl precursors to minimize byproducts .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

  • Techniques :

  • NMR : Analyze ¹H/¹³C NMR for pyrazole ring protons (δ 7.2–8.5 ppm) and sulfonyl group splitting patterns .
  • X-ray Crystallography : Resolve dihedral angles between the pyrazole ring and substituents (e.g., 27.4°–87.7° for phenyl groups) to confirm regiochemistry .
  • Mass Spectrometry : Compare experimental molecular ion peaks (e.g., m/z 158.1998 for C₁₀H₁₀N₂) with theoretical values .

Q. How can researchers assess the basic biological activity of this compound?

  • Assays :

  • Enzyme Inhibition : Use fluorometric assays with purified targets (e.g., cyclooxygenase for anti-inflammatory activity) .
  • Cell-Based Studies : Test cytotoxicity via MTT assays in cancer cell lines (IC₅₀ values) .
  • Antimicrobial Screening : Employ disk diffusion methods against S. aureus or C. albicans .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and binding affinity of this compound?

  • Methods :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to evaluate electron density at sulfonyl groups, influencing electrophilic substitution .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with protein targets (e.g., COX-2). Focus on hydrogen bonding with sulfonyl oxygen .

Q. What strategies resolve contradictions in spectral data between synthetic batches?

  • Approach :

  • Control Experiments : Replicate reactions with strict anhydrous conditions to rule out hydrolysis byproducts .
  • Advanced NMR : Employ 2D COSY/HSQC to distinguish overlapping proton signals in regiochemical isomers .
  • Crystallographic Validation : Compare experimental X-ray data with predicted structures from Cambridge Structural Database .

Q. How can regioselectivity be controlled during pyrazole functionalization?

  • Key Factors :

  • Catalyst Choice : Cu(I) catalysts favor C-4 sulfonylation, while Pd-mediated reactions target C-5 .
  • Solvent Effects : Polar solvents (e.g., DMF) stabilize transition states for meta-substitution .
  • Microwave Assistance : Reduces side reactions by accelerating kinetic control .

Q. What formulation challenges arise due to the compound’s solubility, and how are they addressed?

  • Solutions :

  • Co-Solvents : Use THF/water (1:1) or DMSO for in vitro assays .
  • Prodrug Design : Introduce ester prodrugs (e.g., methyl carboxylate derivatives) to enhance lipophilicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.